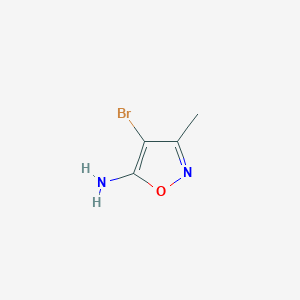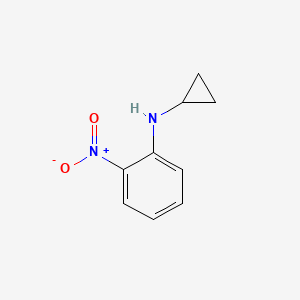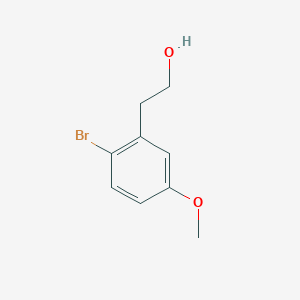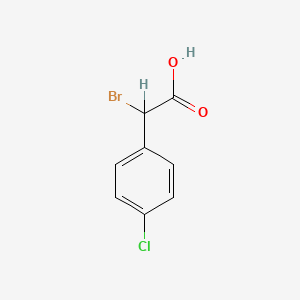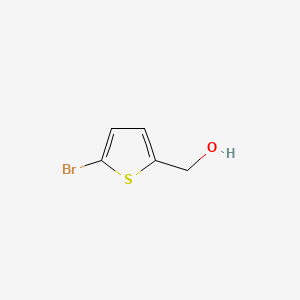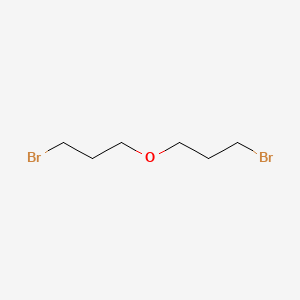
1-Bromo-3-(3-bromopropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated compounds is a topic of interest in several studies. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which shows the utility of halogenated compounds in complex organic synthesis . Additionally, the direct synthesis of 1,3-bis(bromomagnesio)propane is reported, indicating the reactivity of brominated propane derivatives with magnesium to form organomagnesium compounds .
Molecular Structure Analysis
The molecular structure and conformational composition of brominated alkanes are crucial for understanding their reactivity. For example, the study of 2-bromo-3-chloro-1-propene by gas-phase electron diffraction reveals the presence of two conformers, which suggests that similar brominated compounds like "1-Bromo-3-(3-bromopropoxy)propane" may also exhibit conformational isomerism . The crystal structure analysis of brominated cations provides insights into the interactions and stability of brominated compounds .
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives, demonstrates the potential for brominated compounds to undergo nucleophilic substitution and addition reactions . The use of a brominated compound as a brominating agent for unsaturated compounds further exemplifies the versatility of brominated reagents in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of bromine atoms. The study on the ozone formation potential of 1-bromo-propane indicates that brominated compounds can have unique reactivity patterns in atmospheric chemistry, which could be relevant for understanding the environmental impact of "1-Bromo-3-(3-bromopropoxy)propane" . The spectroscopic and structural investigation of brominated compounds provides detailed information on their bonding and interactions, which are essential for predicting the behavior of similar compounds .
Aplicaciones Científicas De Investigación
Synthesis in Radiochemistry 1-Bromo-3-(3-bromopropoxy)propane plays a role in the synthesis of complex radiochemical compounds. For instance, it is involved in the two-step synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging (Klok et al., 2006).
Organic Chemistry and Synthesis The compound is also used in various organic synthesis processes. For example, it has been utilized in the preparation of Acetaldehyde 3‐Bromopropyl Ethyl Acetal, a reagent crucial in hydroxypropylation reactions (Schostarez, 2001). Additionally, it serves as an intermediate in the regio- and stereo-selective bromoalkoxylation of specific carbonyl compounds (Idris et al., 1995).
Material Science and Chemical Analysis The compound has applications in material science, such as in the synthesis and characterization of certain phosphonium cations. These cations, containing bromide and tribromide anions, show potential as new brominating agents for unsaturated compounds (Nokhbeh et al., 2019).
Environmental Science 1-Bromo-3-(3-bromopropoxy)propane is researched for its fire extinguishing capabilities. Studies have shown its effectiveness when mixed with nitrogen in enhancing the extinguishing ability of inert gas (Zou et al., 2001). It is also evaluated for its ozone formation potential, providing insights into its environmental impact (Whitten et al., 2003).
Analytical Techniques The compound has been studied in the context of vibrational analysis, especially in the investigation of branched-chain bromides. This research provides valuable information for spectroscopic analysis and molecular structure determination (Crowder & Jalilian, 1978).
Safety And Hazards
“1-Bromo-3-(3-bromopropoxy)propane” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-bromo-3-(3-bromopropoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O/c7-3-1-5-9-6-2-4-8/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUDEWVRNZXDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459517 |
Source


|
| Record name | bis(3-bromopropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(3-bromopropoxy)propane | |
CAS RN |
58929-72-9 |
Source


|
| Record name | bis(3-bromopropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(3-bromopropoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

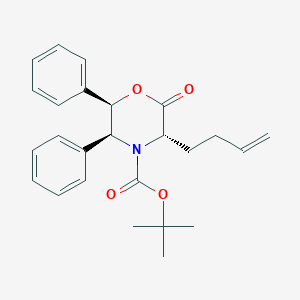

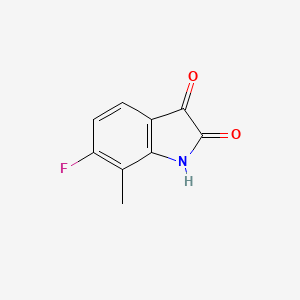

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)
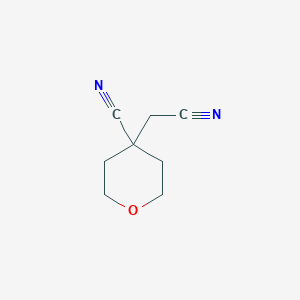
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
